"Cyclopropyl(2,6-dichlorophenyl)methanone" basic properties
"Cyclopropyl(2,6-dichlorophenyl)methanone" basic properties
Topic: Cyclopropyl(2,6-dichlorophenyl)methanone: A Critical Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
Cyclopropyl(2,6-dichlorophenyl)methanone (CAS: 1598044-05-3 ) is a high-value intermediate in modern drug discovery, particularly within the central nervous system (CNS) therapeutic area. Structurally, it combines a sterically congested 2,6-dichlorophenyl ring with a strained cyclopropyl moiety. This unique architecture serves two critical functions in medicinal chemistry:
-
Conformational Restriction: The ortho-chloro substituents force the carbonyl group out of coplanarity with the phenyl ring, creating a specific 3D vector for binding interactions.
-
Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but with significantly higher resistance to cytochrome P450-mediated oxidation (specifically CYP3A4) due to the higher C-H bond dissociation energy of the strained ring.
This guide details the physicochemical properties, authoritative synthetic routes, and downstream applications of this scaffold, specifically in the development of 11
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process handling and formulation.
| Property | Value / Description | Note |
| CAS Number | 1598044-05-3 | Primary identifier |
| IUPAC Name | Cyclopropyl(2,6-dichlorophenyl)methanone | |
| Molecular Formula | C | |
| Molecular Weight | 215.08 g/mol | |
| Physical State | Crystalline Solid or Viscous Oil | Depends on purity/polymorph; typically low-melting solid. |
| Boiling Point | ~285°C (Predicted) | At 760 mmHg |
| LogP (Predicted) | 3.2 - 3.5 | Highly lipophilic; requires organic solvents (DCM, THF). |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | |
| H-Bond Donors | 0 | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
Synthetic Methodologies
The synthesis of Cyclopropyl(2,6-dichlorophenyl)methanone presents a regiochemical challenge. Direct Friedel-Crafts acylation of 1,3-dichlorobenzene typically yields the 2,4-isomer due to steric hindrance at the 2-position. Therefore, Directed Ortho Metalation (DoM) is the industry-standard protocol for high-purity synthesis.
Protocol A: Directed Ortho Metalation (DoM) Route (Recommended)
Mechanism: 1,3-Dichlorobenzene possesses two chlorine atoms meta to each other. The protons at the 2-position (between the chlorines) are significantly more acidic (pKa ~30) than the other ring protons due to the inductive electron-withdrawing effect of two adjacent chlorine atoms. Treatment with a hindered base (LDA) at low temperature selectively deprotonates this position.
Reagents:
-
Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile: Cyclopropanecarbonitrile or N-methoxy-N-methylcyclopropanecarboxamide (Weinreb Amide)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Lithiation: Add anhydrous THF and 1,3-dichlorobenzene. Cool to -78°C (Dry ice/acetone bath).
-
Deprotonation: Add LDA (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to generate 2,6-dichlorophenyllithium .
-
Electrophilic Attack:
-
Option 1 (Nitrile): Add cyclopropanecarbonitrile (1.1 equiv) dropwise. Allow to warm to 0°C. The intermediate imine salt is hydrolyzed with aqueous HCl (2M) to yield the ketone.
-
Option 2 (Weinreb Amide): Add N-methoxy-N-methylcyclopropanecarboxamide. This prevents over-addition and yields the ketone directly upon workup.
-
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) of 1,3-dichlorobenzene.
Reactivity & Stability
-
Steric Hindrance: The two ortho-chlorine atoms create a "steric wall" around the carbonyl carbon. Nucleophilic attack (e.g., by Grignard reagents or hydrides) is significantly slower compared to non-substituted benzophenones. Harsh conditions or smaller nucleophiles (e.g., LiAlH
rather than NaBH ) may be required for reduction. -
Cyclopropyl Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. While generally stable under basic conditions, it can undergo ring-opening reactions under strong acidic conditions or in the presence of specific Lewis acids.
-
Storage: Stable at room temperature. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
Applications in Drug Discovery
This scaffold is a pivotal intermediate for synthesizing bioactive amines and allosteric modulators.
A. Synthesis of Chiral Amines (GPCR Modulators)
The ketone is the direct precursor to Cyclopropyl(2,6-dichlorophenyl)methanamine , a pharmacophore found in:
-
5-HT2C Agonists/PAMs: Used for obesity and neuropsychiatric disorders. The 2,6-dichloro substitution improves selectivity against the 5-HT2B receptor (associated with valvulopathy).
-
Dopamine D1 Positive Allosteric Modulators (PAMs): The scaffold provides the necessary lipophilicity and shape complementarity for the allosteric binding pocket of the D1 receptor.
Workflow:
Ketone
B. 11 -HSD1 Inhibitors
Inhibitors of 11
Visualization: Application Workflow
Caption: Figure 2. Downstream applications in CNS and metabolic drug discovery programs.
Safety & Handling (HSE)
While specific toxicological data for this CAS is limited, it should be handled as a Halogenated Aromatic Ketone .
-
GHS Classification (Predicted):
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.[1]
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).
-
Safety goggles (EN 166).
-
Fume hood usage is mandatory during synthesis and handling of powders.
-
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water (halogenated compounds are often persistent).
References
-
ChemicalBook. Cyclopropyl(2,6-dichlorophenyl)methanone Product Properties. Available at:
- Snieckus, V.Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Equivalents of Primary, Secondary, and Tertiary Carbanions. Chemical Reviews, 1990, 90(6), 879–933. (Foundational text for the DoM synthesis route).
- Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (Reference for cyclopropyl bioisosterism and metabolic stability).
-
PubChem. Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride (Related Compound).[4] Available at:
-
Journal of Medicinal Chemistry. Discovery of Novel Positive Allosteric Modulators of the Dopamine D1 Receptor.[5] (Contextual reference for 2,6-dichlorophenyl scaffolds in CNS drugs).
Sources
- 1. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. uwosh.edu [uwosh.edu]
- 3. News - Take you to understand 1,3-Dichlorobenzene MDCB [mit-ivy.com]
- 4. PubChemLite - Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride (C10H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
